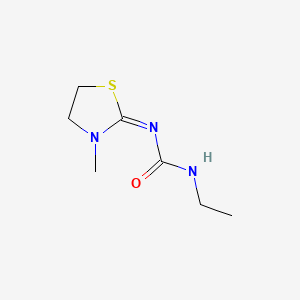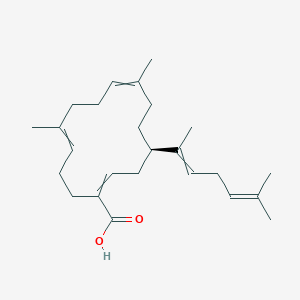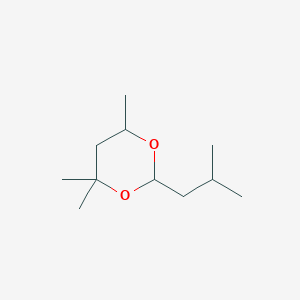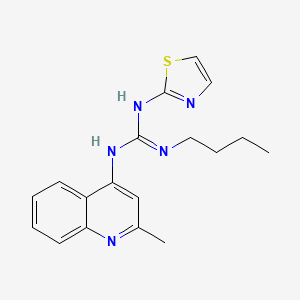
N-Ethyl-N'-(3-methyl-2-thiazolidinylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in free radical bromination reactions at the benzylic position . Additionally, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
Common Reagents and Conditions: Common reagents used in the reactions of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea include N-bromosuccinimide (NBS) for bromination reactions and hydroxylamine for the formation of oximes . These reactions typically occur under mild conditions and can be catalyzed by various agents.
Major Products: The major products formed from these reactions include brominated derivatives, oximes, and hydrazones. These products can be further utilized in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives, including N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea, exhibit diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities . These compounds are also used in the development of new drug candidates and as probes for studying biological processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea involves its interaction with various molecular targets and pathways. Thiazolidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to these targets, contributing to its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be compared with other thiazolidine derivatives such as 2-thiazolidinimine and 3-methylthiazolidine . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of ethyl and methyl groups in N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea distinguishes it from other thiazolidine derivatives, contributing to its unique chemical and biological properties.
Conclusion
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure, diverse reactivity, and pharmacological properties make it a valuable compound in the fields of chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
73696-65-8 |
|---|---|
Molekularformel |
C7H13N3OS |
Molekulargewicht |
187.27 g/mol |
IUPAC-Name |
(3E)-1-ethyl-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3OS/c1-3-8-6(11)9-7-10(2)4-5-12-7/h3-5H2,1-2H3,(H,8,11)/b9-7+ |
InChI-Schlüssel |
MIDJYCDZEYLUAF-VQHVLOKHSA-N |
Isomerische SMILES |
CCNC(=O)/N=C/1\N(CCS1)C |
Kanonische SMILES |
CCNC(=O)N=C1N(CCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)




